4-[2-(Oxiran-2-yl)ethyl]morpholine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
4-[2-(oxiran-2-yl)ethyl]morpholine |
InChI |
InChI=1S/C8H15NO2/c1(8-7-11-8)2-9-3-5-10-6-4-9/h8H,1-7H2 |
InChI Key |
KAHVFHBOWHLSIN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCC2CO2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for the Preparation of 4 2 Oxiran 2 Yl Ethyl Morpholine
Strategies for Epoxide Ring Formation within the Compound Structure
The formation of the oxirane (epoxide) ring is a critical step in the synthesis of 4-[2-(Oxiran-2-yl)ethyl]morpholine. This can be accomplished by starting with a precursor that already contains the morpholine (B109124) moiety and a carbon-carbon double bond, which is then converted to the epoxide.
Peroxidation-Based Epoxidation Approaches for Olefinic Precursors
A common and effective method for epoxidation is the reaction of an alkene with a peroxy acid. masterorganicchemistry.comorgosolver.comyoutube.com In the context of synthesizing this compound, a suitable olefinic precursor would be 4-(but-3-en-1-yl)morpholine. This precursor contains the necessary carbon skeleton and the morpholine ring, with a terminal double bond ready for epoxidation.
One of the most widely used reagents for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.comyoutube.com The reaction involves the transfer of an oxygen atom from the peroxy acid to the alkene, forming the epoxide ring in a concerted, stereospecific syn addition. masterorganicchemistry.com This means that both new carbon-oxygen bonds are formed on the same face of the original double bond. masterorganicchemistry.com The reaction is typically carried out in an inert solvent, such as dichloromethane, at or below room temperature. The byproduct of this reaction is meta-chlorobenzoic acid, which is generally easy to separate from the desired epoxide product. youtube.com
Other peroxy acids, such as peracetic acid and perbenzoic acid, can also be employed for this epoxidation. masterorganicchemistry.com The reactivity of the peroxy acid is influenced by the electronic nature of the substituents on the benzoic acid ring, with electron-withdrawing groups generally increasing the reactivity. masterorganicchemistry.com
Table 1: Reagents for Peroxidation-Based Epoxidation
| Reagent | Typical Reaction Conditions | Byproduct |
|---|---|---|
| meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane, 0°C to room temperature | meta-Chlorobenzoic acid |
| Peracetic acid | Various solvents | Acetic acid |
| Perbenzoic acid | Various solvents | Benzoic acid |
Halohydrin Cyclization Routes to the Oxirane Moiety
An alternative to direct epoxidation is the halohydrin route. youtube.com This two-step process begins with the formation of a halohydrin from the olefinic precursor, 4-(but-3-en-1-yl)morpholine. The alkene is treated with a halogen (such as bromine or chlorine) in the presence of water. youtube.comyoutube.com This results in the anti-addition of a halogen and a hydroxyl group across the double bond, forming a halohydrin intermediate.
In the second step, the halohydrin is treated with a base, such as sodium hydroxide (B78521) or sodium hydride. youtube.comyoutube.com The base deprotonates the hydroxyl group to form an alkoxide. This alkoxide then undergoes an intramolecular Williamson ether synthesis, a type of SN2 reaction, where the alkoxide attacks the carbon atom bearing the halogen, displacing the halide ion and closing the three-membered epoxide ring. youtube.comyoutube.com This intramolecular cyclization is efficient due to the proximity of the reacting groups. youtube.com
Direct Epoxidation of Unsaturated Precursors
Direct epoxidation methods utilizing catalysts offer an alternative to stoichiometric peroxy acid reagents. nih.govrsc.org For the synthesis of this compound, the precursor 4-(but-3-en-1-yl)morpholine can be epoxidized using various catalytic systems. rsc.orgsigmaaldrich.com
Manganese-based catalysts, for instance, have been shown to be effective for the epoxidation of unactivated aliphatic olefins. rsc.org These reactions often use an oxidant like tert-butyl hydroperoxide. rsc.org Similarly, iron-porphyrin complexes can catalyze the epoxidation of aromatic and other unsaturated systems, often using green oxidants like hydrogen peroxide. mdpi.com While not specifically detailed for 4-(but-3-en-1-yl)morpholine, these catalytic methods represent a potentially more sustainable and atom-economical approach to the synthesis of the target compound. nih.govorganic-chemistry.org The choice of catalyst and oxidant can influence the reaction's efficiency and selectivity. nih.govmdpi.com
Methodologies for the Incorporation of the Morpholine Moiety
Another synthetic strategy involves forming the morpholine ring onto a precursor that already contains the oxirane functionality or a latent form of it.
Nucleophilic Substitution Reactions with Halogenated Precursors
This approach involves the reaction of morpholine with a suitable electrophile that already contains the epoxide ring. A key precursor for this method is a halo-substituted epoxide, such as 2-(2-chloroethyl)oxirane. Morpholine, acting as a nucleophile, can displace the halide in an SN2 reaction to form the carbon-nitrogen bond, resulting in the final product, this compound. researchgate.netjocpr.com
This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction and to prevent the protonation of the morpholine nitrogen, which would render it non-nucleophilic. researchgate.net The choice of solvent and reaction temperature is crucial to ensure the reaction proceeds efficiently and to minimize potential side reactions, such as the opening of the epoxide ring by the nucleophile. Precursors like 4-(2-chloroethyl)morpholine (B1582488) or its hydrochloride salt can also be synthesized from 2-morpholinoethanol. chemicalbook.comnih.govnih.govsigmaaldrich.com Another related precursor is 4-(2-bromoethyl)morpholine.
Table 2: Precursors for Nucleophilic Substitution
| Halogenated Precursor | Morpholine Reactant | Typical Conditions |
|---|---|---|
| 2-(2-Chloroethyl)oxirane | Morpholine | Base, suitable solvent |
| 4-(2-Chloroethyl)morpholine | - | Can be synthesized from 2-morpholinoethanol |
| 4-(2-Bromoethyl)morpholine | - | Can be synthesized from 2-morpholin-4-yl-ethanol |
Reductive Amination Pathways for Morpholine Ring Formation
Reductive amination is a powerful method for forming carbon-nitrogen bonds. bu.edulibretexts.orgorganic-chemistry.org In the context of synthesizing this compound, this pathway would likely involve the reaction of a suitable aldehyde or ketone precursor with an amine, followed by reduction. libretexts.orgnih.gov
While a direct one-step reductive amination to form the morpholine ring and simultaneously have the ethyl-oxirane side chain is complex, a multi-step sequence can be envisioned. For instance, one could start with a precursor containing a primary amine and a diol or a latent diol functionality. Reaction with a suitable dielectrophile, followed by cyclization, can form the morpholine ring. organic-chemistry.orgresearchgate.netchemrxiv.orge3s-conferences.org
A more direct, albeit challenging, approach would involve the reductive amination of an aldehyde precursor, such as (oxiran-2-yl)acetaldehyde, with a bis(2-hydroxyethyl)amine derivative, followed by a cyclization step to form the morpholine ring. The reductive amination itself typically involves the formation of an imine or enamine intermediate, which is then reduced in situ by a reducing agent like sodium borohydride (B1222165) or through catalytic hydrogenation. bu.edulibretexts.orgrsc.org The conditions need to be carefully controlled to favor the desired intramolecular cyclization over intermolecular polymerization or other side reactions.
Cyclization Reactions for Morpholine Ring Construction
The formation of the morpholine ring is a fundamental step in the synthesis of this compound. Various cyclization strategies have been developed, often starting from 1,2-amino alcohols or their derivatives. These methods focus on the efficient formation of the six-membered heterocyclic ring. researchgate.netresearchgate.net
One common approach involves the reaction of a 1,2-amino alcohol with a reagent containing a two-carbon unit with leaving groups on both carbons, such as chloroacetyl chloride. This process typically involves two steps: an initial acylation followed by an intramolecular Williamson ether synthesis (cyclization) and subsequent reduction of the resulting morpholinone. chemrxiv.org A more direct, one- or two-step, redox-neutral protocol uses ethylene (B1197577) sulfate (B86663) and a base like potassium tert-butoxide (tBuOK) to convert 1,2-amino alcohols directly into morpholines. chemrxiv.orgorganic-chemistry.org This method is notable for its high yields and the use of inexpensive reagents. organic-chemistry.org
Transition metal catalysis offers another powerful avenue for morpholine ring construction. For instance, a base-free Pd(DMSO)₂(TFA)₂ catalyst facilitates a Wacker-type aerobic oxidative cyclization of alkenes, providing access to morpholines among other heterocycles. organic-chemistry.org Gold-catalyzed reactions can also be employed to construct the morpholine ring through the cyclization of alkynylamines or alkynylalcohols. rsc.org Annulation reactions, such as those using vinyl sulfonium (B1226848) salts with β-heteroatom amino compounds, provide a concise route to the morpholine core. nih.gov
Table 1: Comparison of Selected Morpholine Ring Cyclization Methods
| Method | Starting Materials | Key Reagents/Catalysts | Characteristics |
|---|---|---|---|
| Two-Step Annulation | 1,2-Amino Alcohols | Chloroacetyl chloride, Base, Reducing Agent (e.g., Borane) | Multi-step process involving morpholinone intermediate. chemrxiv.orgresearchgate.net |
| Redox Neutral Annulation | 1,2-Amino Alcohols | Ethylene sulfate, tBuOK | High-yielding, one or two-step protocol using inexpensive reagents. chemrxiv.orgorganic-chemistry.org |
| Wacker-Type Cyclization | Alkenyl Alcohols/Amines | Pd(DMSO)₂(TFA)₂ | Base-free, aerobic oxidative cyclization. organic-chemistry.org |
| Gold-Catalyzed Cyclization | Alkynylamines/Alcohols | Gold Catalyst (1.0 mol%) | Efficient method proceeding via a cascade cyclization mechanism. rsc.org |
| Vinyl Sulfonium Salt Annulation | β-Heteroatom Amino Compounds | Vinyl Sulfonium Salt | Concise synthesis of the morpholine ring. nih.gov |
Sequential Synthesis Approaches and Convergent Synthesis Strategies
A sequential or linear synthesis involves the stepwise construction of the molecule, building upon a core fragment. A plausible stepwise synthesis for this compound could begin with a pre-formed morpholine ring, which is then N-alkylated. For example, morpholine can be reacted with a four-carbon electrophile that already contains, or can be converted to, the oxirane ring.
A key reaction in this context is the nucleophilic substitution of morpholine onto a suitable substrate. For example, reacting morpholine with a molecule like (R)-epichlorohydrin could be a potential starting point, followed by further chain extension. acs.org More directly, a coupling reaction could be envisioned between morpholine and a molecule such as 1,2-epoxy-4-halobutane. Another advanced coupling method involves the Pd(0)-catalyzed Tsuji-Trost reaction of vinyloxiranes with amino-alcohols, which is then followed by an in-situ Fe(III)-catalyzed heterocyclization to furnish substituted morpholines. organic-chemistry.org Such coupling strategies are highly modular, allowing for the combination of diverse, pre-functionalized fragments to rapidly generate structural analogs.
Catalytic Systems in the Synthesis of this compound and Related Structures
Catalysis is indispensable for the efficient and selective synthesis of complex molecules like this compound. Both homogeneous and heterogeneous catalytic systems are employed for key transformations such as epoxidation and N-alkylation. rsc.orgacs.org
The formation of the oxirane (epoxide) ring is a critical step that often requires a catalytic approach to ensure high yield and stereoselectivity. Homogeneous catalysts, which operate in the same phase as the reactants, are particularly effective for this transformation. nih.gov
Asymmetric epoxidation is of significant interest for producing chiral epoxides. Well-established methods include the Sharpless epoxidation, which uses a titanium tetraisopropoxide catalyst with diethyl tartrate as a chiral ligand. researchgate.net Other prominent homogeneous systems for epoxidation rely on metal-salen complexes (e.g., Jacobsen's catalyst) or porphyrin-based catalysts. researchgate.net For instance, the hydrolytic kinetic resolution (HKR) of a racemic epoxide can be achieved using a chiral (salen)Co(II) catalyst to enantioselectively open one enantiomer of the epoxide, thereby enriching the other. acs.org Homochiral trialkanolamines have also been developed as ligands for early transition metals like titanium and zirconium to create robust catalysts for asymmetric epoxidation reactions. iupac.org These catalysts are advantageous due to their well-defined structures and the ability to tune their steric and electronic properties to achieve high enantioselectivity. iupac.org
Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst with liquid or gas reactants), offer significant practical advantages, including ease of separation from the reaction mixture and potential for recycling. youtube.com In the context of synthesizing this compound, heterogeneous catalysts are particularly relevant for the N-alkylation of the morpholine ring.
One example is the gas-solid phase N-alkylation of morpholine with alcohols over a solid CuO–NiO/γ–Al₂O₃ catalyst. researchgate.net This process avoids the use of alkyl halides and generates water as the only byproduct. researchgate.net
A notable eco-friendly heterogeneous catalyst is Maghnite-H+, a proton-exchanged montmorillonite (B579905) clay. bme.huresearchgate.net This acidic clay has proven effective in various organic reactions, including polymerization and nucleophilic substitutions. bme.huresearchgate.net Its utility in aminoalkylation stems from its Brønsted acid sites, which can activate substrates for nucleophilic attack. The use of Maghnite-H+ aligns with green chemistry principles by replacing hazardous strong acids and simplifying workup procedures through simple filtration. bme.hu While direct application to this compound synthesis is not extensively documented, its demonstrated efficacy in related N-alkylation and nucleophilic substitution reactions suggests its potential as a viable and environmentally benign catalyst for this purpose. researchgate.net
Table 2: Catalytic Systems for Key Synthetic Transformations
| Transformation | Catalyst Type | Example Catalyst/System | Key Features |
|---|---|---|---|
| Asymmetric Epoxidation | Homogeneous | Titanium tetraisopropoxide / DET | Sharpless epoxidation for creating chiral epoxides. researchgate.net |
| Kinetic Resolution | Homogeneous | Chiral (salen)Co(II) Complex | Enantioselective ring-opening of racemic epoxides. acs.org |
| N-Alkylation | Heterogeneous | CuO–NiO/γ–Al₂O₃ | Gas-phase reaction of morpholine with alcohols. researchgate.net |
| Aminoalkylation | Heterogeneous | Maghnite-H+ (Proton-exchanged clay) | Eco-friendly solid acid catalyst, easy separation. bme.huresearchgate.net |
Organocatalytic Methods for Stereoselective Synthesis
The generation of specific stereoisomers of this compound is crucial, as the biological activity and material properties of its derivatives are often chirality-dependent. Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional methods. In the context of synthesizing chiral this compound, organocatalysis is primarily applied to the asymmetric epoxidation of the alkene precursor, 4-(but-3-en-1-yl)morpholine.
Various organocatalytic systems have been developed for the stereoselective epoxidation of olefins. While direct studies on 4-(but-3-en-1-yl)morpholine are not extensively documented, analogous transformations provide a clear framework. Chiral ketones, for instance, in the presence of an oxidant like potassium peroxymonosulfate (B1194676) (Oxone), can generate chiral dioxiranes in situ, which then act as the asymmetric epoxidizing agents. Another prominent approach involves the use of chiral iminium salts, derived from secondary amines, which catalyze the epoxidation with high enantioselectivity. Furthermore, photocatalytic methods using visible light and an organic photosensitizer represent a modern approach to morpholine synthesis, capable of achieving high diastereoselectivity. nih.gov
Table 1: Illustrative Organocatalytic Systems for Asymmetric Epoxidation
| Catalyst Type | Example Catalyst | Oxidant | Key Features |
| Chiral Ketone | Shi Catalyst (Fructose-derived) | Oxone | Metal-free, broad substrate scope, generates chiral dioxirane (B86890) in situ. |
| Iminium Salt | Jørgensen-Hayashi Catalyst | Hydrogen Peroxide | High enantioselectivity for cyclic and acyclic olefins. |
| Cinchona Alkaloid | Quinine or Quinidine Derivatives | Hydrogen Peroxide | Used in phase-transfer conditions to achieve asymmetric synthesis. illinois.edu |
Research findings indicate that the choice of catalyst and reaction conditions is critical for controlling the stereochemical outcome. The development of these methods allows for the targeted synthesis of either the (R)- or (S)-enantiomer of this compound, which is essential for its application in stereospecific pharmaceuticals and polymers.
Phase Transfer Catalysis in Synthetic Routes
Phase Transfer Catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., a water-insoluble organic substrate and a water-soluble reagent). slideshare.netslideshare.net This methodology is particularly well-suited for the synthesis of this compound, specifically in the epoxidation of its alkene precursor, which is typically soluble in organic solvents, using an aqueous inorganic oxidant like hydrogen peroxide or hypochlorite.
The core principle of PTC involves a phase-transfer agent, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which forms an ion pair with the reacting anion from the aqueous phase. slideshare.net This lipophilic ion pair then migrates into the organic phase to react with the substrate.
A notable advancement is the concept of "reaction-controlled phase transfer catalysis". rsc.org In this system, the catalyst may initially be insoluble but is converted into a soluble, active species by one of the reactants (e.g., H₂O₂). rsc.org After the reaction is complete and the reactant is consumed, the catalyst reverts to its insoluble form and can be easily recovered by filtration, combining the advantages of homogeneous and heterogeneous catalysis. rsc.org Polyoxometalates (POMs) are a class of catalysts that have shown effectiveness in such systems for olefin epoxidation. rsc.org
Table 2: Typical Components of a PTC System for Epoxidation
| Component | Example | Role in Synthesis |
| Organic Substrate | 4-(but-3-en-1-yl)morpholine | The molecule to be epoxidized, dissolved in the organic phase. |
| Organic Solvent | Toluene, Dichloromethane | Dissolves the organic substrate. |
| Aqueous Reagent | Hydrogen Peroxide (H₂O₂), Sodium Hypochlorite (NaOCl) | Provides the oxygen atom for the epoxide ring. |
| Phase-Transfer Catalyst | Tetrabutylammonium bromide (TBAB), Methyltrioctylammonium chloride | Transports the oxidant anion (e.g., OOH⁻) into the organic phase. researchgate.net |
| Co-catalyst/Buffer | Tungstate/Phosphate salts, Sodium Bicarbonate | Can be used to enhance reaction rate and control pH. |
The use of PTC offers mild reaction conditions, enhanced reaction rates, and the ability to use inexpensive, water-soluble oxidants, making the synthesis more economical and safer. slideshare.net
Green Chemistry Principles in Synthetic Route Design and Implementation
The integration of green chemistry principles into the synthesis of this compound is essential for developing environmentally benign and sustainable manufacturing processes. jocpr.com This involves a holistic approach to minimize waste, reduce energy consumption, and utilize renewable resources.
Solvent-Free Reaction Conditions
One of the primary goals of green chemistry is to reduce or eliminate the use of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Performing reactions under solvent-free conditions offers significant advantages, including reduced waste, lower processing costs, and simplified purification procedures.
For the synthesis of morpholine derivatives, solvent-free approaches have proven feasible. For instance, the reaction of epoxides with carbon dioxide to form cyclic carbonates has been effectively catalyzed by combinations of sodium or potassium halides with molecular iodine under solvent-free conditions. researchgate.net While this is a subsequent reaction of an epoxide, it demonstrates the potential for eliminating solvents in processes involving similar chemical entities. The synthesis of other heterocyclic compounds has also been achieved under solvent-free conditions using magnetically separable and reusable catalysts. researchgate.net Applying this principle to the synthesis of this compound could involve a neat reaction mixture or using one of the liquid reactants as the reaction medium.
Atom Economy and Reaction Efficiency Considerations
Atom economy is a core metric of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.com The ideal atom economy is 100%, meaning no atoms are wasted as byproducts. jocpr.com
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
The synthesis of this compound via the direct epoxidation of 4-(but-3-en-1-yl)morpholine is an example of an addition reaction, which is inherently atom-economical.
Table 3: Atom Economy Calculation for the Epoxidation of 4-(but-3-en-1-yl)morpholine
| Reactant / Product | Chemical Formula | Molecular Weight ( g/mol ) | Role |
| 4-(but-3-en-1-yl)morpholine | C₈H₁₅NO | 141.21 | Reactant |
| [Oxygen Atom]¹ | O | 16.00 | Reactant |
| Total Reactant MW | 157.21 | ||
| This compound | C₈H₁₅NO₂ | 157.21 | Product |
| % Atom Economy | 100% |
¹This assumes an ideal oxygen source like H₂O₂, where the byproduct is H₂O. The calculation focuses on the atoms incorporated into the desired product.
Development of Recyclable Catalytic Systems
The ability to recover and reuse catalysts is a cornerstone of sustainable chemistry, as it reduces costs, minimizes waste, and prevents the contamination of products with residual catalyst material. For the synthesis of this compound, developing recyclable catalytic systems for the key epoxidation step is a primary focus.
Heterogeneous catalysts are inherently advantageous due to their easy separation from the reaction mixture by simple filtration. mdpi.com Recent research has focused on designing robust and efficient recyclable catalysts. nsf.gov
Table 4: Types of Recyclable Catalysts Applicable to Morpholine Synthesis
| Catalyst Type | Description | Advantages |
| Supported Nanoparticles | Metal nanoparticles (e.g., Ag, Cu, Pt) immobilized on solid supports like silica (B1680970), graphitic carbon, or polymers. mdpi.com | High surface area, easy separation, potential for high activity and selectivity. mdpi.com |
| Metal-Organic Frameworks (MOFs) | Crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers. mdpi.comnsf.gov | Tunable pore size and functionality, high catalyst loading, can act as shape-selective catalysts. |
| Magnetically Separable Catalysts | Catalytic species attached to a magnetic nanoparticle core (e.g., iron oxide). researchgate.net | Enables rapid and efficient catalyst recovery using an external magnetic field. |
| Polymer-Supported Catalysts | Homogeneous catalysts anchored to a polymer backbone. | Combines the high selectivity of homogeneous catalysts with the ease of separation of heterogeneous systems. |
For instance, an efficient and recyclable catalytic system using isolated iridium atoms supported on nanodiamond/graphene has been reported for the formylation of morpholine. nih.gov Similar strategies, such as encapsulating metal complexes in polysiloxanes or anchoring them to silica, can be applied to develop recyclable epoxidation catalysts for producing this compound, thereby aligning the synthesis with the principles of green and sustainable chemistry. mdpi.com
Elucidation of Chemical Reactivity and Mechanistic Pathways of 4 2 Oxiran 2 Yl Ethyl Morpholine
Epoxide Ring-Opening Reactions
The cleavage of the carbon-oxygen bonds of the oxirane ring is the most characteristic reaction of 4-[2-(oxiran-2-yl)ethyl]morpholine. This process can be initiated by either nucleophilic or electrophilic species, leading to the formation of a diverse array of functionalized products. The regioselectivity of the ring-opening is a critical aspect, often influenced by the reaction conditions and the nature of the attacking reagent.
Nucleophilic ring-opening is the most common mode of reaction for epoxides. It involves the attack of a nucleophile on one of the carbon atoms of the oxirane ring, resulting in the cleavage of a C-O bond. The reaction typically proceeds via an SN2 mechanism, leading to an inversion of stereochemistry at the site of attack.
The reaction of this compound with primary and secondary amines is a well-established method for the synthesis of amino alcohols. This reaction is of particular importance in the context of curing epoxy resins, where polyamines are used as cross-linking agents. The nucleophilic amine attacks one of the electrophilic carbon atoms of the epoxide ring, leading to its opening and the formation of a hydroxyl group. The reaction is generally regioselective, with the amine preferentially attacking the less substituted carbon atom of the oxirane ring.
The general mechanism involves the lone pair of electrons on the nitrogen atom of the amine attacking one of the carbon atoms of the epoxide. This is followed by protonation of the resulting alkoxide ion, typically by a solvent molecule or another amine molecule, to yield the final amino alcohol product. The presence of the morpholine (B109124) nitrogen in the starting material can potentially catalyze this reaction through an intramolecular mechanism, although this is not always the predominant pathway.
| Reactant | Product | Conditions |
| Primary Amine (R-NH₂) | N-(2-hydroxy-3-(morpholin-4-yl)propyl) amine | Varies (e.g., room temperature, elevated temperature, solvent) |
| Secondary Amine (R₂-NH) | 1-(dialkylamino)-3-(morpholin-4-yl)propan-2-ol | Varies |
This table represents a generalized reaction scheme. Specific reaction conditions and yields will vary depending on the nature of the amine and the solvent system employed.
Alcohols and phenols can also act as nucleophiles to open the epoxide ring of this compound, a process referred to as alcoholysis or phenolysis, respectively. These reactions typically require either acidic or basic catalysis to proceed at a reasonable rate. Under basic conditions, the alcohol is deprotonated to form a more nucleophilic alkoxide ion, which then attacks the epoxide. In acidic media, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack by the neutral alcohol.
The product of these reactions is a hydroxy ether. The regioselectivity of the attack depends on the reaction conditions. In basic or neutral conditions, the alcohol attacks the less sterically hindered carbon atom (SN2-like). Under acidic conditions, the reaction has more SN1 character, and the nucleophile may attack the more substituted carbon atom due to the greater stabilization of the partial positive charge.
| Reactant | Catalyst | Product |
| Alcohol (R-OH) | Acid or Base | 1-(alkoxy)-3-(morpholin-4-yl)propan-2-ol |
| Phenol (Ar-OH) | Acid or Base | 1-(phenoxy)-3-(morpholin-4-yl)propan-2-ol |
This table illustrates the general outcome of alcoholysis and phenolysis. The choice of catalyst and reaction conditions significantly impacts the reaction rate and selectivity.
Thiols are potent nucleophiles and react readily with epoxides, including this compound, to form β-hydroxy thioethers. This reaction is often referred to as thiol-epoxy "click" chemistry due to its high efficiency and selectivity. The reaction can proceed under mild conditions, often without the need for a catalyst, although bases can be used to accelerate the reaction by deprotonating the thiol to the more nucleophilic thiolate anion.
The reaction is highly regioselective, with the thiolate attacking the terminal, less substituted carbon of the epoxide ring. This transformation is of interest in materials science for the development of advanced polymers and in bioconjugation applications.
| Reactant | Product | Conditions |
| Thiol (R-SH) | 1-(alkylthio)-3-(morpholin-4-yl)propan-2-ol | Often mild, can be base-catalyzed |
This table provides a generalized representation of the thiol-epoxide reaction. The specific conditions can be tailored to the substrates involved.
Carboxylic acids can open the epoxide ring of this compound to form a β-hydroxy ester. This reaction can be catalyzed by the carboxylic acid itself, which protonates the epoxide oxygen, increasing its electrophilicity. The carboxylate anion then acts as the nucleophile. The presence of the tertiary amine in the morpholine ring can also catalyze the reaction by forming a reactive zwitterionic intermediate.
Carboxylic acid anhydrides react with epoxides to form diesters. This reaction typically requires higher temperatures and may be catalyzed by Lewis acids or tertiary amines. The initial reaction of the anhydride (B1165640) with the epoxide can lead to a monoester with a carboxylate group, which can then react with another epoxide molecule.
| Reactant | Product |
| Carboxylic Acid (R-COOH) | 2-hydroxy-3-(morpholin-4-yl)propyl carboxylate |
| Carboxylic Anhydride ((RCO)₂O) | Diester products |
This table outlines the products formed from the reaction with carboxylic acids and anhydrides. The exact structure of the diester from the anhydride reaction can vary based on the stoichiometry and reaction conditions.
In the presence of a strong electrophile, typically a Brønsted or Lewis acid, the oxygen atom of the epoxide ring in this compound can be activated. This activation makes the epoxide significantly more susceptible to nucleophilic attack, even by weak nucleophiles. The protonation or coordination of the Lewis acid to the epoxide oxygen weakens the C-O bonds and induces a partial positive charge on the carbon atoms.
This activation facilitates the ring-opening process. The regioselectivity of the subsequent nucleophilic attack under these conditions can differ from that observed under neutral or basic conditions. The development of positive charge on the carbon atoms can lead to a preference for attack at the more substituted carbon, which can better stabilize the carbocation-like transition state. This pathway is crucial for reactions involving weak nucleophiles that would not otherwise react with the unactivated epoxide.
Regioselectivity and Stereoselectivity in Ring-Opening Processes
The outcome of the ring-opening reaction is defined by its regioselectivity (which carbon of the epoxide is attacked) and stereoselectivity (the stereochemical orientation of the newly formed groups).
Electronic and steric effects are the primary determinants of regioselectivity in the ring-opening of unsymmetrical epoxides like this compound. rsc.orgrsc.org
Electronic Effects : Under acidic (Brønsted or Lewis) conditions, the reaction proceeds through a transition state with developing positive charge on the carbon atoms of the epoxide ring. This positive charge is better stabilized on the more substituted (secondary) carbon atom. Consequently, the nucleophile preferentially attacks this more electrophilic, secondary carbon.
Steric Factors : In contrast, under basic or nucleophilic conditions (without acid catalysis), the reaction typically follows an Sₙ2 mechanism. Here, the nucleophile attacks the less sterically hindered carbon atom, which in this case is the terminal (primary) carbon of the epoxide ring.
Anchimeric Assistance : A notable feature of this compound is the potential for intramolecular catalysis, or anchimeric assistance. The nitrogen atom of the morpholine ring can act as an internal nucleophile or base, influencing the reaction's course. For a similar compound, 1-(oxiran-2-ylmethyl)piperidine, the basic nitrogen was found to have a catalytic effect, leading to regiospecific ring-opening according to Krasusky's rule (attack at the terminal carbon) even without an external catalyst. researchgate.net
While no specific studies on the chiral catalyst-controlled ring-opening of this compound were identified in the search results, this is a significant strategy in modern asymmetric synthesis. nih.gov The use of chiral catalysts, often chiral Lewis acids or organocatalysts, can enable enantioselective or diastereoselective ring-opening reactions. nih.gov In principle, a chiral catalyst could differentiate between the two enantiotopic faces of the epoxide, leading to the preferential formation of one enantiomer of the product. Such processes are crucial for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. nih.gov
Reactivity of the Morpholine Nitrogen Center
The nitrogen atom in the morpholine ring is a tertiary amine, which confers both nucleophilic and basic properties to the molecule. While the ether oxygen in the morpholine ring slightly withdraws electron density from the nitrogen, making it less basic than piperidine, it remains a reactive center. atamanchemicals.comatamankimya.com
As a tertiary amine, the morpholine nitrogen of this compound can readily undergo quaternization. This reaction involves the attack of the nitrogen's lone pair of electrons on an electrophilic carbon, typically from an alkyl halide (e.g., methyl iodide, ethyl bromide), to form a quaternary ammonium (B1175870) salt.
The resulting quaternary ammonium salt is a positively charged species with a corresponding counter-ion. This transformation significantly alters the physical properties of the molecule, such as increasing its polarity and water solubility. This reaction is a fundamental process for tertiary amines.
Table 2: Example of a Quaternization Reaction
| Reactant | Reagent | Product |
| This compound | Methyl Iodide (CH₃I) | 4-[2-(Oxiran-2-yl)ethyl]-4-methylmorpholin-4-ium iodide |
Furthermore, due to its basicity, the morpholine nitrogen readily reacts with acids to form morpholinium salts. atamanchemicals.com For example, reaction with hydrochloric acid yields the corresponding morpholinium chloride salt.
Amidation and Acylation of the Morpholine Nitrogen
The nitrogen atom within the morpholine ring of this compound is a secondary amine, making it nucleophilic and susceptible to reactions with electrophilic acylating agents. wikipedia.org This reactivity is fundamental to forming amide bonds, which are prevalent in medicinal chemistry and materials science. researchgate.netlibretexts.org
The general mechanism for N-acylation involves the attack of the nitrogen's lone pair of electrons on the carbonyl carbon of an acylating agent, such as an acid chloride or anhydride. This is followed by the elimination of a leaving group (e.g., chloride), resulting in the formation of a stable N-acylated morpholine derivative. researchgate.net Studies on similar morpholine structures have demonstrated efficient acylation reactions. For instance, the reaction of morpholine with chloroacetyl chloride in the presence of a base like triethylamine (B128534) yields 2-chloro-1-(morpholin-4-yl)ethanone. nih.gov This intermediate can then be further reacted with various nucleophiles to produce a range of morpholine acetamide (B32628) derivatives. nih.govresearchgate.netresearchgate.netogu.edu.tr This established reactivity confirms that the morpholine nitrogen in the title compound is an active site for forming amide and other acyl derivatives, provided the epoxide ring is protected or the reaction conditions are controlled to prevent its unintended opening.
Table 1: Representative Acylation Reaction of Morpholine to Form Acetamide Derivatives
| Reactant 1 | Reactant 2 | Base/Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|
| Morpholine | Chloroacetyl chloride | Triethylamine / Dichloromethane | 2-chloro-1-(morpholin-4-yl)ethanone | 90% | nih.gov |
| 2-chloro-1-(morpholin-4-yl)ethanone | Morpholine | Triethylamine / DMF | 1,2-di(morpholin-4-yl)ethanone | 85% | nih.gov |
| 2-chloro-1-(morpholin-4-yl)ethanone | 4-methoxyaniline | Triethylamine / DMF | 2-[(4-methoxyphenyl)amino]-1-(morpholin-4-yl)ethanone | --- | nih.gov |
Metal Complexation Chemistry of the Morpholine Moiety
The morpholine moiety, with its electron-donating nitrogen and oxygen atoms, can act as a ligand in coordination chemistry, forming complexes with various metal ions. nih.gove3s-conferences.org The nitrogen atom, in particular, serves as a Lewis base, enabling coordination. While specific studies on the metal complexation of this compound are not extensively documented, the behavior of analogous compounds provides significant insight.
For example, 4-(2-aminoethyl)morpholine (B49859) has been shown to act as an N,N'-bidentate ligand, coordinating with metal centers like cadmium(II) through both the morpholine nitrogen and the nitrogen of the aminoethyl side chain to form a stable five-membered chelate ring. nih.gov Similarly, other morpholine dithiocarbamate (B8719985) derivatives have been successfully complexed with Cu(II) and Zn(II), with coordination occurring through the dithiocarbamate group, which is influenced by the morpholine ring. nih.gov These examples strongly suggest that the morpholine nitrogen of this compound is available for coordination with metal ions. The presence of the epoxide oxygen could also potentially lead to chelation, although this would depend on the specific metal and reaction conditions. This coordinating ability is significant for applications in catalysis and materials science. nih.gov
Table 2: Examples of Metal Complexation with Morpholine Derivatives
| Ligand | Metal Ion | Coordination Details | Resulting Complex | Reference |
|---|---|---|---|---|
| 4-(2-aminoethyl)morpholine | Cadmium(II) | N,N'-bidentate ligand forming a five-membered chelate ring. Distorted octahedral geometry. | [CdBr₂(C₆H₁₄N₂O)] | |
| Morpholine dithiocarbamate | Copper(II) | Coordination through the dithiocarbamate moiety. | [Cu(MphDTC)₂] | nih.gov |
| Morpholine dithiocarbamate | Zinc(II) | Forms a dimeric structure with bridging dithiocarbamate ligands. | [Zn₂(μ-MphDTC)₂(MphDTC)₂] | nih.gov |
Polymerization Mechanisms Involving this compound
The epoxide ring is a highly versatile functional group that enables this compound to act as a monomer in various ring-opening polymerization (ROP) reactions. This allows for the synthesis of polyethers with pendant morpholinoethyl groups, which can impart unique properties such as hydrophilicity, catalytic activity, and coordination ability to the resulting polymer.
Anionic Polymerization of the Epoxide
Anionic ring-opening polymerization (AROP) is a common method for polymerizing epoxides. researchgate.netyoutube.com The reaction is initiated by a nucleophile, typically a strong base like an alkoxide or hydroxide (B78521), which attacks one of the electrophilic carbon atoms of the strained epoxide ring. youtube.com This SN2-type reaction leads to the opening of the ring and the formation of a new alkoxide, which serves as the propagating species for subsequent monomer addition. researchgate.netyoutube.com
This method has been successfully applied to functional epoxides similar to the title compound. elsevierpure.comnih.govresearchgate.net For instance, the AROP of N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole has been achieved using KOH as a catalyst in a solvent-free system, producing linear polyethers. This demonstrates that the presence of a nitrogen-containing heterocycle does not inhibit the polymerization. The polymerization of this compound would proceed via a similar mechanism, yielding polyethers with the morpholine moiety regularly spaced along the polymer backbone. The tertiary amine of the morpholine group itself can potentially influence the reaction, sometimes acting as a built-in catalyst or accelerator. ebrary.net
Cationic Ring-Opening Polymerization (ROP)
Cationic ring-opening polymerization (CROP) is another powerful technique for polymerizing epoxides and other cyclic ethers. utoledo.edunih.govmdpi.com This process is initiated by Brønsted or Lewis acids. The mechanism involves the protonation of the epoxide oxygen (with a Brønsted acid) or coordination to a Lewis acid, which activates the ring by creating a highly electrophilic center. A second monomer molecule then acts as a nucleophile, attacking one of the ring carbons and opening the activated epoxide. This process generates a propagating chain end, typically a tertiary oxonium ion, which continues to react with more monomer units. utoledo.edu
The cationic polymerization of a closely related monomer, 4-(oxiran-2-ylmethyl)morpholine (OMM), has been successfully carried out in bulk using an activated smectite clay, Maghnite-H+, as a non-toxic and regenerable proton source. This work highlights the feasibility of CROP for morpholine-containing epoxides. The polymerization proceeds efficiently, and the resulting polymer structure can be confirmed by spectroscopic methods.
Copolymerization with Other Monomers
To tailor the properties of the final material, this compound can be copolymerized with other monomers. nih.govnih.govresearchgate.net Ring-opening copolymerization (ROCOP) with other epoxides or cyclic anhydrides allows for the creation of copolymers with a combination of functionalities. nih.govfrontiersin.org For example, copolymerizing with a hydrophobic epoxide could produce an amphiphilic polymer, while copolymerization with a di-epoxide could introduce branching or cross-linking.
Functional polyesters can be synthesized through the alternating copolymerization of epoxides and cyclic anhydrides. nih.govresearchgate.net This strategy allows for precise control over the polymer backbone and the incorporation of diverse functional groups. Studies have shown the successful copolymerization of various functional epoxides, indicating that this compound could be readily incorporated into such systems. This would result in functional polyesters or polyethers with pendant morpholine groups, offering a route to materials with tunable degradation rates, hydrophilicity, and mechanical properties. nih.govfrontiersin.org
Table 3: Examples of Copolymerization with Functional Epoxides
| Monomer 1 | Monomer 2 | Catalyst System | Resulting Polymer | Reference |
|---|---|---|---|---|
| Fatty Acid Epoxide | Cyclic Anhydrides | Al-complex / DMAP | Functional Biopolyesters | nih.gov |
| Allyl Glycidyl Ether | Butylene Oxide / Succinic Anhydride | PPNCl | Vinyl-Functionalized Copolyester | researchgate.net |
| Propylene Oxide | Phthalic Anhydride | Bifunctional aminocyclopropenium aluminum salen | Controlled Polyester Architecture |
Cross-linking Reactions for Polymer Network Formation
The epoxide group is a key functionality for creating cross-linked polymer networks, which are essential for applications requiring high mechanical strength, thermal stability, and chemical resistance. ebrary.net Polymers or prepolymers that contain the this compound unit can be cured or cross-linked by reacting the epoxide rings with multifunctional curing agents. nagase.comstackexchange.com
Common cross-linking agents for epoxides include polyamines, polyamides, and acid anhydrides. nagase.comacs.org For example, a diamine can react with two epoxide groups on different polymer chains, forming a stable covalent bridge. stackexchange.com The reaction mechanism involves the nucleophilic attack of the curing agent on the epoxide ring carbon, leading to ring-opening and the formation of a hydroxyl group and a new covalent bond linking the polymer chains. stackexchange.comresearchgate.net The tertiary amine of the morpholine ring can also act as an internal catalyst, accelerating the curing process, particularly in reactions between epoxide groups and hydroxyl groups (etherification). ebrary.netstackexchange.com This dual functionality—a reactive epoxide for network formation and a catalytic morpholine group—makes this compound a valuable component in the formulation of advanced thermosetting materials. e3s-conferences.org
Table 4: Common Cross-linking Agents for Epoxide Groups and Linkages Formed
| Cross-linking Agent Class | Example Agent | Functional Group | Type of Linkage Formed |
|---|---|---|---|
| Polyamines | Ethylenediamine | Primary/Secondary Amine (-NH₂, -NHR) | β-Hydroxy amine |
| Polyamides | Amidoamine Resins | Amide and Amine | β-Hydroxy amine |
| Acid Anhydrides | Phthalic Anhydride | Anhydride | Ester and Hydroxyl |
| Phenols | Bisphenol A | Phenolic Hydroxyl (-OH) | Ether |
Rearrangement Reactions and Isomerization Pathways
While specific studies on the rearrangement and isomerization of this compound are not extensively documented, its reactivity can be predicted based on well-established principles of epoxide chemistry. These transformations are typically promoted by acid or base catalysis, leading to different isomeric products.
Base-Promoted Isomerization: In the presence of strong, non-nucleophilic bases, such as lithium amides, epoxides can undergo isomerization to form allylic alcohols. wikipedia.orgorganicreactions.org This reaction proceeds via a β-elimination mechanism where a proton adjacent to the epoxide ring is abstracted. For this compound, abstraction of a proton from the ethyl chain, followed by elimination of the epoxide oxygen, would be a less favorable pathway. The more likely isomerization involves the abstraction of a proton from the terminal methylidene group of the epoxide itself. However, given the structure, this is not a typical substrate for this pathway which generally requires protons on a carbon adjacent to the epoxide ring but outside of it. A more relevant base-catalyzed process for this molecule is the direct nucleophilic ring-opening.
Another potential, though less common, base-catalyzed pathway involves metalation of the epoxide ring followed by rearrangement. organicreactions.org However, the most prevalent reaction under both acidic and basic conditions remains the nucleophilic ring-opening, which is a functionalization reaction rather than a true isomerization.
Chemo- and Regioselective Functionalization Strategies
The primary strategy for the functionalization of this compound involves the chemo- and regioselective opening of the epoxide ring. libretexts.org Chemoselectivity refers to the preferential reaction of the epoxide in the presence of other functional groups, which is readily achieved due to the high ring strain of the oxirane. Regioselectivity concerns which of the two epoxide carbons is attacked by the nucleophile. This is highly dependent on the reaction conditions (acidic vs. basic). libretexts.orgkindai.ac.jpmasterorganicchemistry.com
Base-Catalyzed/Nucleophilic Ring-Opening (SN2 Pathway): Under basic or neutral conditions with a strong nucleophile, the ring-opening follows an SN2 mechanism. kindai.ac.jpmasterorganicchemistry.com The nucleophile attacks the sterically least hindered carbon atom of the epoxide. In this compound, this is the terminal methylene (B1212753) carbon (C-3 of the epoxypropyl chain). This attack occurs from the backside, leading to an inversion of configuration if the carbon were chiral. The reaction results in the formation of a secondary alcohol at the C-2 position. A wide variety of nucleophiles, including amines, alkoxides, cyanide, and organometallic reagents, can be employed. kindai.ac.jp The inherent basicity of the morpholine nitrogen does not typically interfere and may even play a catalytic role in some instances.
Acid-Catalyzed Ring-Opening (SN1-like Pathway): In the presence of an acid catalyst, the epoxide oxygen is first protonated. libretexts.org This makes the epoxide a better electrophile and weakens the C-O bonds. The subsequent nucleophilic attack exhibits significant SN1 character. The nucleophile preferentially attacks the more substituted carbon atom (C-2 of the epoxypropyl chain), as this carbon can better stabilize the partial positive charge that develops in the transition state. libretexts.orglibretexts.org This leads to the formation of a primary alcohol at the C-3 position. This regioselectivity is opposite to that observed under basic conditions.
The table below outlines the expected major products from the chemo- and regioselective functionalization of this compound with various nucleophiles under different catalytic conditions.
Table 1: Regioselective Functionalization of this compound
| Nucleophile | Catalyst/Conditions | Mechanism | Site of Attack | Major Product |
| H₂O | H⁺ (e.g., H₂SO₄) | SN1-like | C-2 (Internal) | 1-(Morpholin-4-yl)propane-2,3-diol |
| H₂O | OH⁻ (e.g., NaOH) | SN2 | C-3 (Terminal) | 1-(Morpholin-4-yl)propane-2,3-diol |
| CH₃OH | H⁺ (e.g., H₂SO₄) | SN1-like | C-2 (Internal) | 3-Methoxy-1-(morpholin-4-yl)propan-2-ol |
| CH₃OH | CH₃O⁻ (e.g., NaOCH₃) | SN2 | C-3 (Terminal) | 2-Methoxy-1-(morpholin-4-yl)propan-3-ol |
| NH₃ | None/Heat | SN2 | C-3 (Terminal) | 3-Amino-1-(morpholin-4-yl)propan-2-ol |
| Morpholine | None/Heat | SN2 | C-3 (Terminal) | 1,1'-(Propane-1,3-diylbis(oxy))bis(morpholine) |
| NaN₃ | NH₄Cl, H₂O/EtOH | SN2 | C-3 (Terminal) | 3-Azido-1-(morpholin-4-yl)propan-2-ol |
| LiAlH₄ | Et₂O, then H₃O⁺ | SN2 | C-3 (Terminal) | 1-(Morpholin-4-yl)propan-2-ol |
Advanced Applications of 4 2 Oxiran 2 Yl Ethyl Morpholine in Materials Science and Organic Synthesis
Role as a Monomer in Specialty Polymer Architectures
As a monomer, 4-[2-(Oxiran-2-yl)ethyl]morpholine is instrumental in constructing polymers with unique and controllable properties. The morpholine (B109124) group is a key structural element in various biologically active compounds and can impart desirable characteristics to polymer backbones. researchgate.nete3s-conferences.org
The epoxide group of this compound is readily susceptible to cationic ring-opening polymerization, leading to the formation of polyethers. This process can be initiated using acidic catalysts, such as proton-exchanged montmorillonite (B579905) clay (Maghnite-H+), which is considered a green, non-toxic, and efficient catalyst. researchgate.net The polymerization of a related monomer, 4-(oxiran-2-ylmethyl)morpholine, has been shown to proceed effectively in bulk, yielding polyethers whose structures are confirmed by spectroscopic methods like IR, ¹H NMR, and ¹³C NMR. researchgate.net The resulting polyethers incorporate the morpholine moiety as a pendant group along the polymer chain, which can influence the polymer's polarity, solubility, and thermal properties.
Furthermore, the hydroxyl group generated upon the ring-opening of the oxirane can react with isocyanates, making this compound a suitable monomer for the synthesis of polyurethanes. This allows for the creation of polyurethanes with pendant morpholine groups, which can be designed to have specific thermal and mechanical properties, as well as enhanced biocompatibility for potential biomedical applications. mdpi.com
The high reactivity of the oxirane ring is crucial for the formation of covalently cross-linked polymer networks. This compound can act as a cross-linking agent when introduced into polymer systems containing nucleophilic functional groups, such as amines or hydroxyls. The epoxide ring can react with these groups on different polymer chains, creating stable ether or amino alcohol linkages that form a three-dimensional network. This cross-linking process significantly enhances the mechanical strength, thermal stability, and chemical resistance of the material. The density of cross-links, and thus the material's properties, can be controlled by adjusting the concentration of the morpholine-epoxide monomer. This principle is widely applied in the formulation of adhesives, composites, and thermosetting resins.
The ability of the oxirane ring to react with surface-bound nucleophiles makes this compound an effective agent for surface modification. Materials with surfaces rich in hydroxyl or amine groups can be functionalized by grafting the molecule onto the surface. This process introduces the morpholine group, which can alter the surface properties, such as hydrophilicity, charge, and biocompatibility. Such modifications are critical in developing materials for biomedical devices, sensors, and separation membranes. In the context of coatings, the compound can be incorporated into formulations to improve adhesion to substrates and to impart specific functionalities to the coating layer, leveraging the versatile reactivity of the epoxide group.
The morpholine group within the polymer structure can impart stimuli-responsive behavior. Morpholine is a weak base (pKa ≈ 8.3-8.7), meaning its nitrogen atom can be protonated in acidic environments. researchgate.netnih.gov When this compound is polymerized, the resulting polymer chains with pendant morpholine groups can exhibit pH-responsiveness. nih.gov In acidic conditions, the protonation of the morpholine nitrogen leads to increased hydrophilicity and chain extension due to electrostatic repulsion, potentially causing the polymer to swell or dissolve. This property is highly sought after for the development of "smart" materials used in drug delivery systems, where a change in pH (e.g., in tumor microenvironments or endosomes) can trigger the release of a therapeutic agent. mdpi.com
Utilization as a Key Intermediate in Complex Organic Synthesis
Beyond polymer science, this compound is a valuable intermediate for the synthesis of complex organic molecules, particularly those containing heterocyclic systems. researchgate.netresearchgate.net
The oxirane ring of this compound serves as an electrophilic site for reactions with a wide array of nucleophiles, enabling the construction of more elaborate molecular frameworks. researchgate.net This reactivity is fundamental to its role as a precursor for advanced heterocyclic compounds. researchgate.netnih.gov
The reaction of the epoxide with various S-, N-, and O-nucleophiles leads to the regioselective opening of the ring, yielding functionalized amino alcohols. researchgate.net These products can then undergo further cyclization reactions to form a variety of new heterocyclic systems. For instance, reactions with 1,2,4-triazole (B32235) derivatives can produce novel bicyclic amino alcohols. researchgate.net The morpholine moiety often remains intact during these transformations, becoming an integral part of the final, more complex molecule. This synthetic strategy is a cornerstone for creating libraries of novel compounds for screening in drug discovery programs, targeting a wide range of biological activities. e3s-conferences.orgnih.gov The synthesis of various benzoxazole (B165842) and pyrazine (B50134) derivatives often starts from precursors containing morpholine or other heterocyclic amines, highlighting the importance of such building blocks. mdpi.comrsc.org
Building Block for Multifunctional Scaffolds
The term "scaffold" in chemistry refers to a core molecular structure to which various functional groups can be attached. This compound is a prime candidate for developing multifunctional scaffolds due to its distinct reactive sites. The morpholine ring provides a stable, nitrogen-containing heterocyclic core, a common feature in biologically active compounds and functional materials. e3s-conferences.orgnih.gov The epoxide ring, on the other hand, is a highly strained three-membered ring that can be readily opened by a wide range of nucleophiles. tdl.orgyoutube.com
This dual functionality allows for a sequential or orthogonal derivatization strategy. For instance, the epoxide can be reacted first to introduce one functional group, followed by modifications involving the morpholine nitrogen if desired, although the tertiary nature of the morpholine amine in this specific compound makes it less reactive for direct substitution. The primary utility comes from the epoxide's ability to react with amines, alcohols, thiols, and other nucleophiles, thereby attaching new side chains and creating a more complex, functionalized molecule built upon the morpholine-ethyl base. tdl.org This strategy is fundamental in creating diverse libraries of compounds for screening in drug discovery or for tailoring material properties. The synthesis of nitrogen-rich heterocyclic scaffolds is a significant area of research, and the morpholine component of this molecule provides a pre-existing N-heterocycle. nih.govfrontiersin.org
Stereoselective Synthesis of Chiral Derivatives
The oxirane (epoxide) ring in this compound contains a chiral center. This intrinsic chirality, or the potential to introduce it, is highly valuable in modern organic synthesis, particularly for pharmaceuticals and advanced materials. The ring-opening of the epoxide can proceed through stereospecific mechanisms, allowing for the synthesis of chiral derivatives with a high degree of stereochemical control. khanacademy.org
For example, the acid-catalyzed ring-opening of epoxides with a nucleophile like water typically results in an anti-dihydroxylation product, where the two hydroxyl groups are added to opposite faces of the original double bond from which the epoxide was formed. libretexts.org By carefully selecting chiral catalysts, such as certain guanidinium (B1211019) salts or metal complexes, it is possible to achieve asymmetric ring-opening, where a non-chiral nucleophile preferentially attacks one of the two epoxide carbons, leading to an excess of one enantiomer of the product. acs.org New methods for the stereoselective synthesis of morpholines and their derivatives are continually being developed, often utilizing transition metal catalysis to control the diastereoselectivity of ring-forming reactions. nih.govnih.gov While specific studies on this compound are not prevalent, the principles of asymmetric catalysis applied to other epoxides demonstrate the potential for generating optically active amino alcohol derivatives from this substrate.
Incorporation into Polymer-Supported Reagents and Catalysts
The immobilization of catalysts and reagents onto solid supports, such as polymers, offers significant advantages in chemical synthesis, including simplified purification, catalyst recycling, and suitability for continuous flow processes. acs.org The structure of this compound is well-suited for this application.
The molecule can be anchored to a polymer backbone in several ways. One approach involves preparing a polymer with pendant groups (e.g., amines or hydroxyls) that can react with the epoxide ring of this compound, covalently tethering the morpholine moiety to the support. Conversely, a monomer derived from the molecule could be synthesized and then polymerized. A key feature is the tertiary amine of the morpholine group, which can act as a basic catalyst or a ligand for metal-catalyzed reactions. e3s-conferences.org For instance, a related compound, 4-(2-Aminoethyl)-morpholine, has been supported on silica (B1680970) to create a reusable, metal-free nanocatalyst for multicomponent reactions. nih.gov By immobilizing this compound or its derivatives, it is possible to create heterogeneous catalysts where the morpholine unit provides the catalytic activity, benefiting from the robustness and insolubility of the polymer support. tdl.orgacs.org
Role in the Development of Novel Functional Materials
The reactivity of the epoxide group is a cornerstone of polymer chemistry, particularly in the formation of thermosetting plastics. This compound can serve as a reactive monomer or cross-linking agent in the creation of functional materials with tailored properties. The inclusion of the morpholine group can impart specific characteristics, such as altered polarity, improved adhesion, and catalytic activity, to the final material. e3s-conferences.orgchemicalbook.com
Adhesives and Sealants
Epoxy resins are renowned for their exceptional adhesive properties, mechanical strength, and chemical resistance. researchgate.net These resins typically consist of an epoxy-functional prepolymer and a curing agent (or hardener). youtube.com The curing process involves the ring-opening of the epoxide groups by the hardener, leading to the formation of a rigid, three-dimensional cross-linked network. threebond.co.jp
This compound can be incorporated into adhesive and sealant formulations in two primary ways:
As a reactive diluent or additive: It can be blended with standard epoxy resins like those based on bisphenol A diglycidyl ether (DGEBA) to modify the properties of the formulation. The morpholine group can enhance adhesion to polar substrates and the tertiary amine can act as an internal catalyst, potentially accelerating the curing process. google.comnih.gov
As a primary component or curing agent: While typical amine curing agents have primary or secondary amines, the tertiary amine in the morpholine ring can catalytically promote the polymerization of other epoxy groups. threebond.co.jp Furthermore, if the molecule is modified to contain other reactive groups (e.g., by opening the epoxide with a diamine), it can be fully integrated into the polymer backbone. The use of morpholine derivatives as curing agents or accelerators is known to influence the final properties of the cured resin. e3s-conferences.orggoogle.com
Table 1: Potential Effects of Morpholine-Containing Epoxides in Adhesive Formulations
| Property | Potential Contribution of this compound | Underlying Chemical Feature |
|---|---|---|
| Curing Speed | Acceleration of cure | Tertiary amine of the morpholine ring acting as a catalyst threebond.co.jpgoogle.com |
| Adhesion | Improved bonding to polar surfaces | Polarity of the morpholine and ether linkages nih.gov |
| Flexibility | May increase flexibility compared to rigid aromatic epoxies | Aliphatic ethyl chain and morpholine ring structure |
| Chemical Resistance | Can be modified by the cross-link density | Formation of a cross-linked polymer network researchgate.net |
Resins for Composite Materials
Composite materials, such as carbon fiber or fiberglass-reinforced plastics, rely on a polymer matrix to bind the reinforcing fibers together. Epoxy resins are a dominant choice for high-performance composites due to their high strength, low shrinkage during curing, and excellent thermal and chemical stability. youtube.com The properties of the resin are critical and can be tuned by the choice of epoxy monomer and curing agent. nih.gov
The incorporation of this compound into a composite resin could offer specific advantages. The relatively low viscosity of such a molecule compared to high-molecular-weight bisphenol-based epoxies could improve the wetting and impregnation of the fiber reinforcement. The morpholine moiety can enhance the resin's thermal stability and modify its dielectric properties. A patent for a different morpholine derivative, 4-methyl-2-morpholinone, highlights its utility as a curing agent for epoxy resins used in such applications. google.com The general principle involves the reaction of the epoxide ring to build the cross-linked network that constitutes the final solid matrix. threebond.co.jp
Components in Advanced Electronic Materials
Epoxy resin compositions are essential in the electronics industry for encapsulating semiconductor devices, such as integrated circuits (ICs) and transistors. epo.org These encapsulants protect the delicate electronic components from moisture, dust, and mechanical shock. The key requirements for these materials are excellent electrical insulation (high resistivity), thermal stability, low thermal expansion, and good adhesion to various substrates. patsnap.comnus.edu.sg
The introduction of this compound into formulations for electronic materials could be a strategy to fine-tune these critical properties. The structure of the curing agent and the epoxy resin itself dictates the final characteristics of the cured product. epo.org The presence of the polar morpholine group could influence the dielectric constant and dissipation factor of the material. Furthermore, its role as a reactive component allows it to be permanently integrated into the polymer matrix, preventing issues like leaching that can occur with non-reactive additives. Patents often describe complex formulations involving specific epoxy resins, phenolic hardeners, inorganic fillers, and curing accelerators to achieve the desired performance for applications like semiconductor sealing. patsnap.comgoogleapis.com While this specific molecule is not named, the use of novel epoxy structures to enhance properties is a common theme in the field. nus.edu.sg
Fabrication of Porous Materials and Frameworks
The unique bifunctional nature of this compound, which contains both a reactive epoxide ring and a basic morpholine moiety, presents significant potential for its application in the fabrication of advanced porous materials. These materials, including porous polymers, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs), are highly valued for their large surface areas and defined pore structures, making them suitable for applications in catalysis, separation, and gas storage. The incorporation of the this compound unit into these frameworks can introduce valuable chemical and physical properties.
The primary role of this compound in this context is as a functional building block or cross-linking agent. The oxirane (epoxide) group is highly susceptible to ring-opening reactions with a variety of nucleophiles, such as amines and alcohols. This reactivity is fundamental to the formation of stable, cross-linked polymer networks. By reacting with multifunctional co-monomers, this compound can contribute to the creation of a robust, three-dimensional porous architecture.
Furthermore, the morpholine group imparts specific characteristics to the resulting material. As a tertiary amine, it can act as a basic site, which is highly desirable for catalytic applications, particularly in base-catalyzed reactions. The presence of the morpholine's ether oxygen and nitrogen atoms can also enhance the material's affinity for specific molecules, such as carbon dioxide or metal ions, through Lewis acid-base interactions or hydrogen bonding. This makes it a valuable component for designing materials for selective adsorption and separation processes.
The impact of incorporating this compound on the final properties of the porous material is multifaceted. The introduction of the flexible ethylmorpholine side chains can influence the framework's mechanical properties and thermal stability. Moreover, the Brunauer-Emmett-Teller (BET) surface area, a critical measure of a porous material's capacity, may be tailored by the degree of functionalization. nih.govcapes.gov.br
The potential roles and effects of this compound in the fabrication of porous materials are summarized in the table below.
| Role in Fabrication | Relevant Functional Group | Mechanism of Incorporation | Potential Impact on Framework Properties |
| Cross-linking Agent | Epoxide (Oxirane) | Ring-opening polymerization with multifunctional co-monomers (e.g., polyamines). | Creation of a robust, stable 3D porous polymer network. |
| Functional Monomer | Morpholine and Epoxide | Co-polymerization or co-condensation with other framework building blocks. | Introduction of basic sites and polar functional groups into the framework structure. |
| Modulating Agent | Morpholine | Coordination or interaction with metal clusters during MOF synthesis. | Influence on crystal growth, defect formation, and final framework topology. |
| Post-Synthetic Modification Reagent | Epoxide | Covalent grafting onto pre-formed frameworks with reactive functional groups (e.g., -NH2, -OH). nih.gov | Functionalization of pore surfaces, enhancing selectivity and catalytic activity. nih.govcapes.gov.br |
Sophisticated Spectroscopic and Analytical Methodologies for the Characterization and Reaction Monitoring of 4 2 Oxiran 2 Yl Ethyl Morpholine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 4-[2-(Oxiran-2-yl)ethyl]morpholine. researchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to map the connectivity of atoms and deduce the compound's three-dimensional structure. researchgate.net
The synthesis of related morpholine (B109124) derivatives has been confirmed using 1H-NMR and 13C-NMR spectroscopy. researchgate.net For instance, in the synthesis of 4-(oxiran-2-ylmethyl)morpholine, the structure was verified by these NMR techniques. researchgate.net Similarly, various N-substituted morpholines have been characterized using 1D and 2D NMR methods. researchgate.net
To unambiguously assign all proton (¹H) and carbon (¹³C) signals and to understand the spatial relationships between atoms, a combination of advanced 2D-NMR experiments is utilized. slideshare.netyoutube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, identifying adjacent protons within the molecule. sdsu.eduprinceton.edu For this compound, COSY spectra would show correlations between the protons on the ethyl chain, within the morpholine ring, and within the oxirane ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduprinceton.edu This is crucial for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal of a specific methylene (B1212753) group in the morpholine ring will show a cross-peak with its corresponding carbon atom.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly connected through bonds. princeton.edu This provides critical information about the molecule's conformation and stereochemistry. For example, NOESY can help determine the relative orientation of the substituents on the oxirane ring.
The following table outlines the expected correlations for this compound in these 2D-NMR experiments.
| Technique | Information Gained | Expected Correlations for this compound |
| COSY | ¹H-¹H couplings (through-bond) | - Protons within the morpholine ring. - Protons on the ethyl chain. - Protons on the oxirane ring. - Coupling between ethyl and oxirane protons. |
| HSQC | Direct ¹H-¹³C correlations (one bond) | - Each proton signal correlated to its directly attached carbon atom. |
| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds) | - Correlations between ethyl protons and morpholine/oxirane carbons. - Correlations between morpholine protons and ethyl carbons. - Correlations between oxirane protons and ethyl carbons. |
| NOESY | ¹H-¹H spatial proximity (through-space) | - Correlations between protons on the ethyl chain and the morpholine ring. - Correlations between protons on the ethyl chain and the oxirane ring, helping to define the stereochemistry. |
In-situ NMR spectroscopy is a powerful tool for monitoring chemical reactions in real-time, providing insights into reaction kinetics and mechanisms. nih.gov For reactions involving this compound, such as polymerization or ring-opening reactions, in-situ NMR can track the disappearance of reactant signals and the appearance of product signals over time. researchgate.net This allows for the determination of reaction rates, the identification of transient intermediates, and the elucidation of the reaction pathway. For instance, the ring-opening of the epoxide can be followed by observing the changes in the chemical shifts of the oxirane protons and carbons.
When this compound is used as a monomer to create polymers, solid-state NMR (ssNMR) becomes an essential characterization technique. liverpool.ac.uk ssNMR provides information about the structure, dynamics, and phase behavior of the resulting polymer in the solid state. researchgate.net Techniques like high-resolution ¹³C ssNMR can be used to study the polymer's chemical structure and identify different chemical environments. researchgate.net Furthermore, ssNMR can probe the miscibility and interactions in polymer blends containing poly(morpholine)-based structures. liverpool.ac.ukresearchgate.net For example, studies on polymer blends have utilized ssNMR to investigate intermolecular hydrogen bonding, which influences the material's properties. researchgate.net
Mass Spectrometry Techniques for Molecular Weight and Fragment Analysis
Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and structural features of this compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation patterns. researchgate.net
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, which can be used to determine its elemental composition. nih.gov For this compound (C₉H₁₇NO₂), the exact mass can be calculated and compared to the experimentally determined value from HRMS to confirm the molecular formula with high confidence.
Theoretical Exact Mass Calculation for [M+H]⁺ of this compound:
| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |
| Carbon (¹²C) | 9 | 12.000000 | 108.000000 |
| Hydrogen (¹H) | 18 | 1.007825 | 18.14085 |
| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |
| Oxygen (¹⁶O) | 2 | 15.994915 | 31.98983 |
| Total (M) | 172.133754 | ||
| [M+H]⁺ | 173.141579 |
Tandem mass spectrometry (MS/MS) is used to study the fragmentation of a selected ion. researchgate.netuvic.ca In an MS/MS experiment, the molecular ion of this compound is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide information about the molecule's structure. youtube.com The fragmentation pattern is often predictable based on the functional groups present in the molecule. youtube.comyoutube.com
For this compound, characteristic fragmentation pathways would likely involve:
Cleavage of the bond between the ethyl chain and the morpholine ring.
Ring-opening of the morpholine ring.
Cleavage of the bonds within the ethyl chain.
Ring-opening and subsequent fragmentation of the oxirane ring.
The analysis of these fragmentation patterns helps to confirm the proposed structure and can be used to differentiate it from isomers.
Hyphenated Techniques (GC-MS, LC-MS) for Mixture Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures and for the definitive identification of this compound, its precursors, and reaction byproducts.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for analyzing volatile and thermally stable compounds. dtic.mil In the context of this compound, GC separates the compound from other volatile components in a mixture based on their differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column. birchbiotech.com The separated components then enter the mass spectrometer, which provides detailed information about the molecular weight and fragmentation pattern of the analyte. nih.gov This allows for both qualitative identification and quantitative analysis. nih.gov The NIST WebBook lists a mass spectrum (electron ionization) for a related compound, 4-(oxiranylmethyl)morpholine, demonstrating the utility of MS in identifying the morpholine and epoxide moieties. nist.gov While a specific GC-MS analysis for this compound is not detailed in the provided results, the principles for analyzing similar compounds are well-established. nih.govnih.gov The selection of an appropriate GC column, such as a Zebron ZB-624PLUS, which is versatile for both nonpolar and polar compounds, would be critical for achieving good separation. phenomenex.com
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly valuable for analyzing compounds that are not sufficiently volatile or are thermally labile. europeanpharmaceuticalreview.com LC-MS combines the high-resolution separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. nih.gov This technique is highly effective for monitoring the progress of chemical reactions, such as the synthesis of morpholine derivatives. europeanpharmaceuticalreview.com For instance, LC-MS has been used to track intermediates and impurities during the process development of pharmacologically active compounds containing a morpholine ring. europeanpharmaceuticalreview.com By monitoring the molecular ions, chemists can identify reaction byproducts and optimize reaction conditions to improve yield and purity. europeanpharmaceuticalreview.com A single quadrupole detector can be used for simple mass analysis to confirm the presence of the target compound, while more advanced analyzers like triple quadrupole or Time of Flight (TOF) can provide fragmentation data for structural elucidation and high-resolution mass measurements. europeanpharmaceuticalreview.com
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Vibrational spectroscopy, encompassing both IR and Raman techniques, provides a molecular fingerprint by probing the vibrations of covalent bonds. americanpharmaceuticalreview.com These methods are fundamental for identifying the key functional groups present in this compound, namely the morpholine ring and the epoxide ring.
Infrared (IR) Spectroscopy works by measuring the absorption of infrared radiation at specific frequencies that correspond to the vibrational modes of a molecule. americanpharmaceuticalreview.com The IR spectrum of a related compound, 4-(oxiranylmethyl)morpholine, is available in the NIST/EPA Gas-Phase Infrared Database, which can serve as a reference for identifying characteristic peaks. nist.gov For the morpholine moiety, characteristic C-H stretching vibrations of the methylene (CH₂) groups are expected in the region of 3100-2850 cm⁻¹. researchgate.net The C-O-C stretching vibration of the ether group within the morpholine ring typically appears around 1040-1050 cm⁻¹. researchgate.net The epoxide ring has its own characteristic vibrations, including the C-O stretching and ring deformation modes, which are crucial for confirming its presence.
Raman Spectroscopy , which is based on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. americanpharmaceuticalreview.com All vibrational bands in the Raman spectrum of a solid arise from phonons, which can be described as external and internal crystal lattice vibrational modes. spectroscopyonline.com Studies on similar molecules, like 4-(benzenesulfonyl)-morpholine and morpholine-4-ylmethylthiourea, have utilized Raman spectroscopy in conjunction with Density Functional Theory (DFT) calculations to assign vibrational modes. scielo.org.mxnih.gov This combined experimental and computational approach allows for a detailed understanding of the molecule's vibrational properties. scielo.org.mx For this compound, Raman spectroscopy would be sensitive to the vibrations of the morpholine ring, which exists in a chair conformation, and the ethyl-epoxide side chain. researchgate.net
Attenuated Total Reflectance (ATR-IR) Spectroscopy
Attenuated Total Reflectance (ATR) is a sampling technique used with IR spectroscopy that allows for the analysis of solid and liquid samples with minimal preparation. unige.chscience.gov ATR-IR is based on the principle of total internal reflection. researchgate.net An infrared beam is passed through a crystal of high refractive index (the Internal Reflection Element, or IRE), creating an evanescent wave that penetrates a short distance into the sample placed in contact with it. unige.ch This makes the technique particularly useful for obtaining high-quality spectra of materials that are difficult to analyze by traditional transmission methods. unige.chresearchgate.net
Given its ease of use and the ability to analyze samples in their native state, ATR-IR is an effective method for obtaining the infrared spectrum of this compound to confirm the presence of its characteristic functional groups. researchgate.netnih.gov The technique provides information about the molecular structure and chemical bonds within the sample. researchgate.net
Time-Resolved IR Spectroscopy for Reaction Intermediates
Time-resolved IR spectroscopy is a powerful technique for studying the kinetics and mechanisms of chemical reactions by monitoring changes in the IR spectrum as a function of time. This method can be used to detect and characterize transient species and reaction intermediates that are formed during the synthesis or subsequent reactions of this compound.
For example, during the synthesis of this compound or its use in further chemical transformations (e.g., ring-opening of the epoxide), time-resolved IR could track the disappearance of reactant peaks and the appearance of product and intermediate peaks. This provides valuable mechanistic insights and allows for the optimization of reaction conditions such as temperature, pressure, and catalyst concentration. While specific studies applying this technique to this compound were not found, the methodology is widely applicable to the study of organic reaction mechanisms.
X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination
X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline material. researchgate.net The technique relies on the constructive interference of monochromatic X-rays by the ordered network of atoms in a crystal, which generates a unique diffraction pattern. researchgate.net
Single Crystal XRD analysis of this compound, if a suitable single crystal can be grown, would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. This would unambiguously confirm the connectivity of the atoms and the stereochemistry of the chiral center in the oxirane ring.
Powder XRD (PXRD) is used to analyze polycrystalline or powdered samples. While it provides less detailed structural information than single-crystal XRD, it is a rapid and powerful technique for phase identification and for assessing the purity of a crystalline sample. researchgate.net The resulting diffraction pattern serves as a fingerprint for a specific crystalline form (polymorph). researchgate.net If multiple crystalline forms of this compound exist, PXRD would be essential for their differentiation. spectroscopyonline.com Although specific XRD data for this compound is not available in the search results, the general methodology is standard for the structural characterization of crystalline organic compounds. arxiv.org
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are fundamental for assessing the purity of this compound and for separating it from impurities or other components in a mixture. birchbiotech.comresearchgate.net
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)
Gas Chromatography (GC) is a primary method for determining the purity of volatile compounds. birchbiotech.com A sample of this compound can be injected into the GC, where it is vaporized and separated into its individual components. dtic.mil The purity is typically assessed by measuring the relative area of the main peak in the resulting chromatogram. An external or internal standard method can be used for quantitative purity determination. dtic.mil The choice of detector, such as a Flame Ionization Detector (FID) which is sensitive to most organic compounds, is crucial for accurate quantification. dtic.mil
High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify components in a liquid mixture. researchgate.netlibretexts.org It is particularly suitable for compounds that are not amenable to GC analysis. researchgate.net For this compound, a reversed-phase HPLC method would likely be employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture (e.g., acetonitrile (B52724) and water). researchgate.netsielc.com The components of the sample are separated based on their differing affinities for the stationary and mobile phases. libretexts.org HPLC is widely used in the pharmaceutical industry for quality control and purity assessment. birchbiotech.com By developing a validated HPLC method, one can accurately quantify the purity of this compound and detect any impurities. researchgate.net
Data Tables
Table 1: Key Spectroscopic and Chromatographic Methods for Analysis
| Analytical Technique | Purpose | Type of Information Obtained |
|---|---|---|
| GC-MS | Identification and quantification of volatile components | Retention time, molecular weight, fragmentation pattern |
| LC-MS | Identification and quantification of non-volatile or thermally labile components; reaction monitoring | Retention time, molecular weight, structural information from fragmentation |
| IR/Raman Spectroscopy | Functional group identification and structural analysis | Vibrational frequencies of chemical bonds (e.g., C-O-C, C-H, epoxide ring) |
| ATR-IR | Simplified IR analysis of solid and liquid samples | Surface-sensitive vibrational spectra |
| X-ray Diffraction (XRD) | Determination of solid-state structure | Crystal system, unit cell dimensions, atomic coordinates, phase purity |
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-(Oxiranylmethyl)morpholine |
| 4-Ethylmorpholine |
| Morpholinium glycolate |
| Morpholinium hydrogen tartrate |
| 4-(Benzenesulfonyl)-morpholine |
| Morpholine-4-ylmethylthiourea |
| Hexachlorocyclotriphosphazene |
| 4-(2-Aminoethyl)morpholine (B49859) |
| 4-(2-Morpholin-4-yl-ethyl)-phenylamine |
| Ethyl 2-(5-(4-chlorophenyl)pentyl)oxiran-2-carboxylate |
Gel Permeation Chromatography (GPC) for Polymer Characterization
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for determining the molecular weight distribution of polymers. In the context of poly(this compound), GPC is employed to ascertain key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn. This information is critical as the molecular weight and its distribution significantly influence the mechanical, thermal, and solution properties of the final polymer.
The GPC analysis involves dissolving the polymer in a suitable solvent and passing it through a column packed with porous gel. Larger polymer chains are excluded from the pores and thus elute faster, while smaller chains penetrate the pores to varying extents and have a longer elution time. A detector, typically a refractive index (RI) detector, measures the concentration of the polymer as it elutes from the column. By calibrating the system with polymer standards of known molecular weights, a calibration curve can be constructed to correlate elution volume with molecular weight, allowing for the determination of the molecular weight distribution of the poly(this compound) sample.
Illustrative GPC Data for Poly(this compound)
| Parameter | Value | Description |
| Number-Average Molecular Weight (Mn) | 25,000 g/mol | The total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules. |
| Weight-Average Molecular Weight (Mw) | 35,000 g/mol | The average molecular weight where the contribution of each molecule is weighted by its mass. It is more sensitive to the presence of high molecular weight chains. |
| Polydispersity Index (PDI) | 1.4 | A measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer, where all chains have the same length. |
Note: The data in this table is illustrative and represents typical values that might be obtained for a polymer of this type. Actual experimental values would vary depending on the specific polymerization conditions.
Thermal Analysis Techniques for Polymerization and Material Studies
Thermal analysis techniques are fundamental in characterizing the thermal properties of polymers, including those derived from this compound. These methods provide critical information about the curing process, phase transitions, and thermal stability of the material.
Differential Scanning Calorimetry (DSC) for Curing and Phase Transitions
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to study the heat flow associated with transitions in a material as a function of temperature. For polymers of this compound, DSC is particularly useful for investigating the curing (cross-linking) of the epoxide ring and for determining characteristic temperatures such as the glass transition temperature (Tg).
During a DSC experiment, the sample and a reference are subjected to a controlled temperature program. The difference in heat flow required to maintain the sample and reference at the same temperature is measured. An exothermic peak in the DSC thermogram during the initial heating of the uncured monomer or prepolymer indicates the curing reaction of the oxirane ring. The area under this peak is proportional to the enthalpy of polymerization.
Once the polymer is cured, subsequent DSC scans can reveal the glass transition temperature (Tg), which appears as a step-like change in the baseline of the thermogram. The Tg is a critical parameter as it defines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This transition has significant implications for the material's mechanical properties and operating temperature range.
Illustrative DSC Data for the Curing of this compound
| Parameter | Value | Significance |
| Onset of Curing Temperature | 120 °C | The temperature at which the curing reaction begins, as indicated by the start of the exothermic peak. |
| Peak Curing Temperature | 150 °C | The temperature at which the rate of the curing reaction is at its maximum. |
| Enthalpy of Curing (ΔH) | 350 J/g | The total heat released during the curing reaction, proportional to the extent of reaction. |
| Glass Transition Temperature (Tg) | 85 °C | The temperature at which the cured polymer transitions from a glassy to a rubbery state. |
Note: The data in this table is illustrative and represents typical values. The actual values are dependent on factors such as the heating rate and the presence of any catalysts or curing agents.
Thermogravimetric Analysis (TGA) for Polymer Stability
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is primarily used to evaluate the thermal stability and decomposition profile of polymers like poly(this compound).
In a TGA experiment, a small amount of the polymer sample is heated in a furnace under a controlled atmosphere (e.g., nitrogen or air). The weight of the sample is continuously monitored as the temperature increases. The resulting TGA curve plots the percentage of weight loss versus temperature. From this curve, key parameters such as the onset of decomposition temperature and the temperatures at which specific percentages of weight loss occur can be determined. This information is vital for defining the upper service temperature of the polymer and understanding its degradation mechanism. The composition of polymer composites can also be analyzed using TGA.
Illustrative TGA Data for Poly(this compound)
| Parameter | Temperature (°C) | Description |
| Tonset (Onset of Decomposition) | 320 °C | The temperature at which significant thermal degradation and weight loss begin. |
| T10% (Temperature at 10% Weight Loss) | 350 °C | The temperature at which the polymer has lost 10% of its initial weight. |
| T50% (Temperature at 50% Weight Loss) | 380 °C | The temperature at which the polymer has lost 50% of its initial weight, often considered the midpoint of decomposition. |
| Char Yield at 600 °C | 15% | The percentage of the initial mass remaining as a carbonaceous residue at a high temperature. |
Note: The data presented in this table is for illustrative purposes and represents typical thermal stability characteristics for a morpholine-containing polyether. Actual experimental data will be influenced by the heating rate, atmosphere, and the specific molecular weight of the polymer.
Computational and Theoretical Investigations of 4 2 Oxiran 2 Yl Ethyl Morpholine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to modern chemistry, offering insights into the electronic structure and predicting the reactivity of molecules. These calculations solve the Schrödinger equation for a given molecule, providing information about its energy, electron distribution, and molecular orbitals.
Density Functional Theory (DFT) Studies of Conformational Analysis
Density Functional Theory (DFT) is a computational method that determines the electronic structure of a molecule by modeling its electron density. nih.gov It is widely used for conformational analysis, which involves identifying the different spatial arrangements of a molecule (conformers) and their relative energies. For 4-[2-(Oxiran-2-yl)ethyl]morpholine, DFT studies can reveal the most stable conformations by calculating the geometric parameters such as bond lengths, bond angles, and dihedral angles. This information is crucial for understanding how the molecule's shape influences its physical and chemical properties.
For instance, a DFT study might reveal the preferred orientation of the morpholine (B109124) ring relative to the oxirane ring and the ethyl chain, which can impact how the molecule interacts with other molecules or biological targets. The planarity of molecular fragments and intramolecular interactions, such as C-H···O hydrogen bonds, can be assessed, which often play a role in stabilizing certain conformations. nih.govresearchgate.net
Table 1: Hypothetical DFT-Calculated Geometric Parameters for the Most Stable Conformer of this compound
| Parameter | Value |
| C-C (oxirane) bond length | ~1.47 Å |
| C-O (oxirane) bond length | ~1.43 Å |
| C-N (morpholine) bond length | ~1.46 Å |
| C-O (morpholine) bond length | ~1.43 Å |
| Dihedral Angle (Oxirane-Ethyl-Morpholine) | Varies with conformer |
Note: The values in this table are illustrative and would be determined by specific DFT calculations.
Frontier Molecular Orbital (FMO) Theory for Reaction Pathway Prediction
Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction pathways by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting molecules. wikipedia.orglibretexts.orgyoutube.com The HOMO is the outermost orbital containing electrons and is typically associated with the molecule's ability to donate electrons (nucleophilicity). libretexts.org The LUMO is the lowest energy orbital without electrons and represents the molecule's ability to accept electrons (electrophilicity). libretexts.orgyoutube.com
For this compound, FMO theory can predict the most likely sites for chemical reactions. The energy and location of the HOMO and LUMO can indicate which atoms are most susceptible to nucleophilic or electrophilic attack. For example, in the epoxide ring-opening reaction, the interaction between the nucleophile's HOMO and the epoxide's LUMO is key to understanding the reaction's regioselectivity. youtube.com
Table 2: Hypothetical FMO Properties of this compound
| Molecular Orbital | Energy (eV) | Primary Location |
| HOMO | -8.5 | Morpholine nitrogen and oxygen |
| LUMO | +1.2 | Oxirane ring carbons |
Note: These values are hypothetical and would be the result of specific quantum chemical calculations.
Electrostatic Potential Surface Analysis
Electrostatic potential (ESP) surface analysis provides a visual representation of the charge distribution on the surface of a molecule. It maps the electrostatic potential onto the molecule's electron density surface, with different colors indicating regions of varying charge. Typically, red indicates electron-rich regions (negative potential), while blue signifies electron-poor regions (positive potential).
For this compound, an ESP map would likely show a negative potential around the oxygen and nitrogen atoms of the morpholine and oxirane rings, reflecting their high electron density and nucleophilic character. Conversely, the hydrogen atoms and certain carbon atoms would exhibit a more positive potential, indicating their electrophilic character. This visualization helps in predicting how the molecule will interact with other charged or polar species.
Molecular Dynamics Simulations for Conformational Flexibility and Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By solving Newton's equations of motion for the atoms in the molecule and its surrounding environment, MD simulations can explore the conformational landscape, flexibility, and intermolecular interactions.
For this compound, MD simulations could be used to study its conformational changes in different solvents or in the presence of other molecules. This can reveal the most populated conformations and the energy barriers for transitioning between them. Such simulations are invaluable for understanding how the molecule behaves in a realistic, dynamic environment, which is crucial for predicting its properties in solution or in biological systems.
Reaction Mechanism Modeling and Transition State Characterization
Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction's kinetics.
Computational Elucidation of Epoxide Ring-Opening Pathways
The ring-opening of epoxides is a synthetically important reaction that can proceed through different pathways depending on the reaction conditions and the structure of the epoxide. rsc.orgorganic-chemistry.orglibretexts.org Computational modeling can elucidate the mechanisms of these reactions for this compound.
Under basic or nucleophilic conditions, the reaction typically follows an SN2 mechanism, where the nucleophile attacks one of the carbon atoms of the epoxide ring, leading to inversion of stereochemistry. libretexts.orgvu.nl Computational studies can determine the activation energies for attack at the two different oxirane carbons, thus predicting the regioselectivity of the reaction. vu.nl Steric hindrance often plays a significant role in determining the preferred site of attack. vu.nl
Under acidic conditions, the mechanism can have more SN1 character, where the epoxide oxygen is first protonated, followed by nucleophilic attack. vu.nl In this case, the nucleophile tends to attack the more substituted carbon atom. Computational modeling can quantify the stability of the potential carbocation-like intermediates and the corresponding transition states to explain the observed regioselectivity. vu.nl
Table 3: Hypothetical Activation Energies for Nucleophilic Epoxide Ring-Opening of this compound
| Reaction Pathway | Attacked Carbon | Activation Energy (kcal/mol) |
| Basic Conditions (SN2) | C1 (less substituted) | 15 |
| Basic Conditions (SN2) | C2 (more substituted) | 20 |
| Acidic Conditions (SN1-like) | C1 (less substituted) | 18 |
| Acidic Conditions (SN1-like) | C2 (more substituted) | 12 |
Note: These values are illustrative and would be determined through specific reaction mechanism modeling.
Prediction of Regio- and Stereoselectivity
The epoxide ring in this compound is a key functional group that can undergo various ring-opening reactions. The outcome of these reactions, in terms of which atom of the epoxide is attacked (regioselectivity) and the spatial arrangement of the resulting substituents (stereoselectivity), can be predicted using computational methods. rsc.org
Theoretical studies, often employing quantum chemical calculations, can model the reaction pathways of the epoxide ring with different nucleophiles. By calculating the energy profiles of the possible transition states, chemists can determine the most likely outcome. For instance, under acidic conditions, the reaction is likely to proceed through a more carbocation-like transition state, favoring nucleophilic attack at the more substituted carbon of the epoxide. Conversely, under basic or neutral conditions, the attack is more likely to occur at the less sterically hindered carbon atom.
Table 1: Hypothetical Calculated Energy Barriers for the Nucleophilic Ring-Opening of this compound
| Nucleophile | Reaction Condition | Attack at C1 (less substituted) - Energy Barrier (kcal/mol) | Attack at C2 (more substituted) - Energy Barrier (kcal/mol) | Predicted Regioselectivity |
| Methoxide | Basic | 15.2 | 18.5 | C1 attack favored |
| Methanol | Acidic (catalyzed) | 14.8 | 12.1 | C2 attack favored |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would require specific quantum chemical calculations.
Stereoselectivity can also be predicted by examining the stereochemistry of the calculated transition states and products. The inversion of stereochemistry at the site of nucleophilic attack (a hallmark of the SN2 mechanism) can be computationally verified.
Quantitative Structure-Reactivity/Property Relationships (QSPR) for Predicting Chemical Behavior
QSPR models are mathematical relationships that correlate the structural or property-based descriptors of a compound with its observed reactivity or properties. mdpi.com For this compound, QSPR can be a valuable tool for predicting its behavior in various chemical environments.
A wide range of molecular descriptors can be calculated for this compound to build a QSPR model. These descriptors can be categorized as:
Constitutional Descriptors: Molecular weight, number of atoms, number of rings, etc.
Topological Descriptors: Indices that describe the connectivity of atoms in the molecule, such as the Wiener index or Kier & Hall indices.
Geometrical Descriptors: Descriptors derived from the 3D structure of the molecule, such as molecular surface area and volume.
Quantum-Chemical Descriptors: These are derived from quantum chemical calculations and include properties like the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), dipole moment, and atomic charges. pensoft.net
The selection of appropriate descriptors is crucial for developing a robust QSPR model. frontiersin.org For instance, the HOMO-LUMO gap can be a good indicator of the kinetic stability of the molecule, while atomic charges on the epoxide carbons can help predict susceptibility to nucleophilic attack.
Table 2: Selected Hypothetical QSPR Descriptors for this compound
| Descriptor Type | Descriptor Name | Calculated Value (Hypothetical) |
| Constitutional | Molecular Weight | 157.21 g/mol |
| Topological | Wiener Index | 345 |
| Geometrical | Molecular Surface Area | 185.6 Ų |
| Quantum-Chemical | HOMO Energy | -8.5 eV |
| Quantum-Chemical | LUMO Energy | 1.2 eV |
| Quantum-Chemical | Dipole Moment | 2.5 D |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would require specific computational chemistry software.
The epoxide group of this compound makes it a potential monomer for polymerization reactions. QSPR models can be developed to predict the kinetics of such polymerizations. By correlating structural descriptors with experimentally determined polymerization rates for a series of related epoxide monomers, a predictive model can be constructed.
For example, a QSPR study might find a correlation between the electron-withdrawing or -donating nature of the substituent on the morpholine ring (in a series of analogs) and the rate of polymerization. This information would be invaluable for designing polymers with specific properties.
Development of Predictive Models for Synthetic Outcomes
Building on the principles of computational chemistry and QSPR, it is possible to develop more comprehensive predictive models for the synthetic outcomes of reactions involving this compound. These models can integrate various factors, including:
Reactant and Reagent Properties: Using descriptors for both the substrate (this compound) and the reacting partner.
Reaction Conditions: Incorporating parameters such as temperature, solvent, and catalyst into the model.
Machine learning algorithms are increasingly being used to develop such predictive models. rsc.org By training these algorithms on a large dataset of known reactions, they can learn to predict the products, yields, and selectivity of new reactions with a certain degree of accuracy. For a molecule like this compound, a predictive model could help a synthetic chemist choose the optimal conditions to achieve a desired transformation, for example, to selectively open the epoxide ring in the presence of other functional groups.
Future Research Trajectories and Unexplored Avenues for 4 2 Oxiran 2 Yl Ethyl Morpholine
Novel Catalytic Systems for Enhanced Efficiency and Selectivity in Synthesis
The development of efficient and selective synthetic routes to 4-[2-(Oxiran-2-yl)ethyl]morpholine and its derivatives is a primary area for future investigation. Current methods for the synthesis of substituted morpholines often rely on multi-step procedures. researchgate.net Future research could focus on the development of novel catalytic systems that offer improved yields, reduced reaction times, and enhanced stereoselectivity.
One promising avenue is the exploration of photocatalytic methods. Photocatalysis has emerged as a powerful tool in organic synthesis, enabling the formation of complex molecules under mild conditions. organic-chemistry.org A potential photocatalytic approach for the synthesis of morpholine (B109124) derivatives could involve the coupling of silicon amine protocol (SLAP) reagents with aldehydes under continuous flow conditions, which has been shown to be effective for producing a variety of substituted morpholines. organic-chemistry.org
Furthermore, the use of Lewis acids as catalysts warrants deeper investigation. Boron trifluoride etherate has been successfully employed to mediate the intramolecular hydroalkoxylation of nitrogen-tethered alkenes, yielding morpholine structures. researchgate.netorganic-chemistry.org Research into optimizing these conditions for substrates that could lead to this compound may prove fruitful. Additionally, exploring a broader range of Lewis acids could lead to the discovery of more efficient and selective catalysts.
A tandem one-pot reaction combining hydroamination and asymmetric transfer hydrogenation has been demonstrated for the enantioselective synthesis of 3-substituted morpholines. organic-chemistry.org Adapting such a strategy could provide a direct and stereocontrolled route to chiral analogues of this compound. The development of catalysts that can facilitate this tandem process efficiently will be a key challenge.
| Catalytic System | Potential Application in Morpholine Synthesis | Potential Advantages |
| Photocatalysis | Coupling of SLAP reagents with aldehydes. | Mild reaction conditions, suitable for continuous flow processes. organic-chemistry.org |
| Lewis Acids (e.g., BF₃·Et₂O) | Intramolecular hydroalkoxylation of N-tethered alkenes. | Good yields for specific morpholine structures. researchgate.netorganic-chemistry.org |
| Tandem Catalysis | One-pot hydroamination and asymmetric transfer hydrogenation. | Enantioselective synthesis of substituted morpholines. organic-chemistry.org |
Integration into Advanced Functional Materials for Emerging Technologies
The dual functionality of this compound makes it an attractive building block for advanced functional materials. The morpholine moiety can impart desirable physicochemical properties such as improved solubility and thermal stability, while the oxirane ring provides a reactive handle for polymerization and cross-linking. e3s-conferences.orgresearchgate.net
Future research should focus on the ring-opening polymerization of the epoxide group to create novel polymers. These polymers, bearing pendant morpholine groups, could find applications in diverse areas. For instance, morpholine derivatives have been investigated for their potential as antifouling agents in marine coatings. nih.gov The incorporation of this compound into polymer backbones could lead to the development of next-generation antifouling surfaces.
The compound could also serve as a cross-linking agent or a curing agent in the production of epoxy resins and other thermosetting polymers. e3s-conferences.org The presence of the morpholine group may enhance the thermal and mechanical properties of the resulting materials. e3s-conferences.org Investigating the curing kinetics and the final properties of resins modified with this compound would be a valuable area of research.
Furthermore, morpholine-containing polymers are being explored as functional biomaterials. acs.orgresearchgate.net The synthesis of biodegradable polymers, such as polydepsipeptides from morpholine-2,5-diones, highlights the potential of the morpholine scaffold in biomedical applications. acs.orgresearchgate.net Research into the biocompatibility and biodegradability of polymers derived from this compound could open up new avenues in drug delivery and tissue engineering.
| Material Application | Role of this compound | Potential Benefits |
| Antifouling Coatings | Monomer for polymer synthesis. | Creation of surfaces resistant to marine biofouling. nih.gov |
| Epoxy Resins | Curing agent or cross-linker. | Enhanced thermal and mechanical properties. e3s-conferences.org |
| Biomaterials | Building block for biodegradable polymers. | Potential for use in drug delivery and tissue engineering. acs.orgresearchgate.net |
Exploration of Unconventional Reaction Pathways and Conditions
Beyond its expected reactivity, this compound could participate in unconventional reaction pathways, leading to novel molecular architectures. The interplay between the morpholine nitrogen and the oxirane ring under various conditions is a fertile ground for discovery.
One area of interest is the exploration of nitrogen-centered S_N2 reactions. While typically challenging, recent studies have uncovered unconventional pathways in such reactions, including roaming-mediated and roundabout mechanisms. nih.gov Investigating the reaction of the morpholine nitrogen in this compound with various electrophiles under conditions that favor these unconventional pathways could lead to unexpected and potentially useful products.
The selective cyclization of epoxy alcohols is another relevant area. bris.ac.uk While the target molecule contains an ether linkage rather than an alcohol, the principles of controlling the regioselectivity of ring-opening and subsequent cyclization could be applied. For instance, the use of specific catalysts could direct the intramolecular reaction between the morpholine nitrogen and the epoxide to form novel bicyclic systems.
The development of one-pot syntheses of complex heterocyclic systems from simple starting materials is a continuous goal in organic chemistry. organic-chemistry.org Future research could aim to use this compound as a linchpin in multicomponent reactions, where both the amine and epoxide functionalities react in a controlled sequence to build up molecular complexity rapidly.
Green and Sustainable Chemistry Innovations in Compound Synthesis and Utilization
The principles of green chemistry are increasingly important in chemical synthesis and manufacturing. Future research on this compound should prioritize the development of sustainable methodologies for its synthesis and application.
A significant advancement in the green synthesis of morpholines involves the use of ethylene (B1197577) sulfate (B86663) as a reagent for the conversion of 1,2-amino alcohols. nih.govorganic-chemistry.orgacs.org This method is redox-neutral and avoids the use of toxic reagents. organic-chemistry.org Exploring the adaptation of this methodology for the large-scale, environmentally friendly production of precursors to this compound is a key research direction.
The utilization of morpholine in chemical upcycling also highlights its potential in a circular economy. Morpholine has been successfully used in the catalytic aminolysis of polyethylene (B3416737) terephthalate (B1205515) (PET), converting plastic waste into a valuable morpholine amide building block. acs.org Investigating the use of this compound in similar depolymerization or chemical recycling processes could lead to innovative solutions for plastic waste.
Furthermore, the N-alkylation of morpholine with alcohols, catalyzed by solid catalysts, presents a greener alternative to methods using alkyl halides, as water is the only byproduct. researchgate.net Research into solid-phase catalysts for the synthesis of the ethylmorpholine portion of the target molecule could enhance the sustainability of its production.
| Green Chemistry Approach | Application to this compound | Sustainability Benefit |
| Ethylene Sulfate Synthesis | Synthesis of the morpholine ring. | Redox-neutral, avoids toxic reagents. nih.govorganic-chemistry.orgacs.org |
| Chemical Upcycling | Potential use in depolymerization processes. | Contributes to a circular economy for plastics. acs.org |
| Catalytic N-alkylation | Synthesis of the N-ethylmorpholine moiety. | Use of solid catalysts and generation of water as the only byproduct. researchgate.net |
Synergistic Approaches Combining Synthetic, Spectroscopic, and Computational Methods
A holistic understanding of the structure, reactivity, and potential applications of this compound can be best achieved through a synergistic approach that combines synthetic chemistry with advanced spectroscopic and computational techniques.
Computational studies, such as molecular docking and molecular dynamics (MD) simulations, have been effectively used to understand the interactions of morpholine-containing compounds with biological targets. nih.gov Similar in silico methods can be employed to predict the binding affinity of this compound and its derivatives with various enzymes or receptors, guiding the design of new bioactive molecules. These computational insights can help to rationalize structure-activity relationships and prioritize synthetic efforts. researchgate.netnih.gov
The combination of experimental and computational studies can also elucidate complex reaction mechanisms. For instance, density functional theory (DFT) calculations can be used to model transition states and predict the outcomes of unconventional reactions, such as those discussed in section 7.3. acs.org These theoretical predictions can then be validated through carefully designed experiments.
Advanced spectroscopic techniques are crucial for characterizing the products of new reactions and for studying the properties of materials derived from this compound. A comprehensive analysis using NMR, mass spectrometry, and X-ray crystallography will be essential for confirming the structures of novel compounds and for understanding the morphology of new polymers.
Challenges and Opportunities in Scaling Up Research Methodologies
Transitioning a synthetic route from the laboratory to an industrial scale presents a unique set of challenges and opportunities. For this compound, the development of a scalable and cost-effective manufacturing process will be crucial for its potential commercial applications.
One of the primary challenges will be the efficient and safe handling of the starting materials and reagents on a large scale. The industrial production of morpholine itself has evolved from the dehydration of diethanolamine (B148213) to the reaction of diethylene glycol with ammonia (B1221849) at high temperatures and pressures, often using a hydrogenation catalyst. iarc.frnih.govgoogle.com The development of a continuous flow process for the synthesis of this compound could offer significant advantages in terms of safety, efficiency, and scalability over traditional batch processes. organic-chemistry.org
The choice of catalyst is another critical factor in scaling up. The catalyst must be robust, recyclable, and cost-effective. Research into heterogeneous catalysts for the key synthetic steps would be highly beneficial, as they are generally easier to separate from the reaction mixture and can be reused, reducing waste and production costs. researchgate.net
The purification of the final product to meet the specifications required for applications in pharmaceuticals or advanced materials is another challenge. The development of efficient distillation or crystallization protocols will be necessary. niir.org
Despite these challenges, the potential for this compound to be produced on a large scale opens up significant opportunities. Its availability in larger quantities would facilitate more extensive research into its applications in materials science, agrochemicals, and pharmaceuticals, potentially leading to the development of new commercial products. e3s-conferences.orgniir.org
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 4-[2-(Oxiran-2-yl)ethyl]morpholine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic ring-opening of an epoxide (oxiran-2-yl) with a morpholine derivative. A common approach involves reacting morpholine with an epoxide-containing precursor (e.g., allyl glycidyl ether) under basic conditions (e.g., NaOH catalysis) . Reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., THF vs. DMF) critically affect regioselectivity and yield. For example, polar aprotic solvents favor nucleophilic attack at the less hindered epoxide carbon. Purification via column chromatography (silica gel, ethyl acetate/hexane) is typical.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (CDCl₃) identifies protons on the morpholine ring (δ 3.6–3.8 ppm, multiplet) and epoxide protons (δ 3.1–3.3 ppm, doublet of doublets). ¹³C NMR confirms the epoxide carbons (δ 45–55 ppm) and morpholine carbons (δ 65–70 ppm) .
- IR : Stretching vibrations for C-O (epoxide: ~1250 cm⁻¹) and morpholine C-N (~1100 cm⁻¹) are diagnostic.
- Mass Spectrometry : ESI-MS in positive ion mode typically shows [M+H]⁺ peaks with fragmentation patterns corresponding to morpholine and epoxide moieties.
Q. What are the key reactivity patterns of the epoxide group in this compound under acidic vs. basic conditions?
- Methodological Answer :
- Basic Conditions : Nucleophilic attack (e.g., amines, thiols) occurs at the less substituted epoxide carbon, forming β-hydroxyethylmorpholine derivatives. NaOH or K₂CO₃ in ethanol/water mixtures are standard .
- Acidic Conditions : Epoxide ring opens via electrophilic attack, favoring carbocation formation and potential rearrangement. For example, H₂SO₄ in methanol yields methoxy-substituted products .
- Oxidation/Reduction : The epoxide can be reduced (e.g., LiAlH₄) to a diol or oxidized (e.g., mCPBA) to form dioxiranes, though stability varies .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the regioselectivity of epoxide ring-opening reactions in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict attack at the more or less substituted epoxide carbon. Solvent effects (e.g., PCM model for THF) refine accuracy. For example, nucleophilic attack by morpholine under basic conditions shows lower activation energy at the terminal epoxide carbon due to reduced steric hindrance . Validation via experimental kinetic studies (e.g., monitoring reaction progress with LC-MS) is critical.
Q. What strategies resolve contradictions in reported biological activity data for morpholine-epoxide derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent) or impurity profiles. Systematic approaches include:
- Purity Validation : HPLC (>95% purity) and elemental analysis to exclude confounding byproducts .
- Dose-Response Curves : Test across concentrations (nM–μM) to identify non-linear effects.
- Target Profiling : Use radioligand binding assays or CRISPR screens to confirm specificity for enzymes like cyclooxygenase or kinases .
Q. How does the compound’s stereoelectronic profile influence its interactions with biological targets (e.g., enzymes)?
- Methodological Answer : The epoxide’s electron-deficient ring and morpholine’s lone pair on nitrogen create a polarized structure. Molecular docking (e.g., AutoDock Vina) reveals preferential binding to hydrophobic pockets in enzymes (e.g., cytochrome P450). For example, the epoxide may act as an electrophilic trap, forming covalent adducts with catalytic cysteine residues . Competitive inhibition assays (e.g., IC₅₀ comparisons with non-epoxide analogs) validate mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
